![molecular formula C16H14N4O4 B2445142 3,4-dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 862809-98-1](/img/structure/B2445142.png)
3,4-dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
3,4-dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide (DPB) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPB is a benzamide derivative that has been synthesized using various methods and has shown promising results in various studies.
Scientific Research Applications
Synthesis and Biological Activity Predictions
- A study on the synthesis of polycyclic systems containing the 1,2,4-oxadiazole ring highlights a one-pot condensation method leading to novel bicyclic systems. The biological activity of these synthesized compounds was predicted, suggesting potential applications in drug development (Kharchenko et al., 2008).
Novel Compounds with Anti-inflammatory and Analgesic Properties
- Research into benzodifuranyl and oxadiazepines derived from visnaginone and khellinone has led to compounds with significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings underscore the therapeutic potential of these novel compounds (Abu‐Hashem et al., 2020).
Antimicrobial Applications
- Benzothiazoles and their derivatives, including compounds related to 3,4-dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide, have shown potent antimicrobial properties. The synthesized compounds were assessed for their effectiveness against various microbial strains, highlighting their potential in addressing antibiotic resistance (Abbas et al., 2014).
Advanced Materials Development
- The synthesis of aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units has been explored for creating materials with good thermal stability and fluorescence properties. These materials' solubility and mechanical strength make them suitable for various applications, including thin-film technologies (Sava et al., 2003).
Chemical Synthesis Techniques
- A novel synthesis method for creating 3,5-diphenyl-1,2,4-oxadiazole, using benzylcobaloxime and alkyl nitrite, demonstrates an innovative approach to heterocyclic chemistry. This technique offers a high-yield pathway for developing new chemical entities with potential applications in various fields (Kijima et al., 1994).
properties
IUPAC Name |
3,4-dimethoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-22-12-4-3-11(9-13(12)23-2)14(21)18-16-20-19-15(24-16)10-5-7-17-8-6-10/h3-9H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTFDDFLKAXBJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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